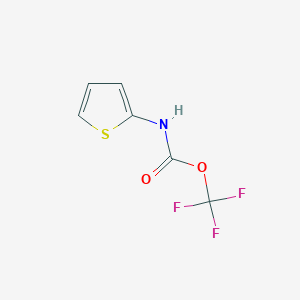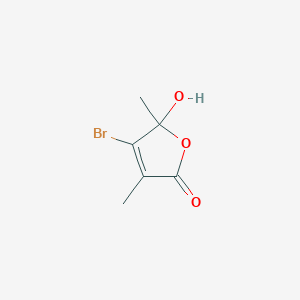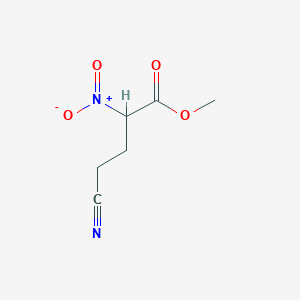
Methyl 4-cyano-2-nitrobutanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-cyano-2-nitrobutanoate is an organic compound with the molecular formula C6H8N2O4. It is a derivative of butanoic acid and contains both a cyano group and a nitro group, making it a versatile intermediate in organic synthesis .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Methyl 4-cyano-2-nitrobutanoate can be synthesized through various methods. One common approach involves the nitration of methyl 4-cyanobutanoate using nitric acid and sulfuric acid as nitrating agents. The reaction is typically carried out under controlled temperature conditions to ensure the selective formation of the nitro compound .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale nitration processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and advanced separation techniques to isolate the desired product .
Análisis De Reacciones Químicas
Types of Reactions
Methyl 4-cyano-2-nitrobutanoate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The cyano group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Nucleophiles such as amines or alcohols.
Hydrolysis: Acidic or basic conditions.
Major Products Formed
Reduction: Methyl 4-amino-2-nitrobutanoate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 4-cyano-2-nitrobutanoic acid.
Aplicaciones Científicas De Investigación
Methyl 4-cyano-2-nitrobutanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a building block for the synthesis of biologically active compounds.
Medicine: It is investigated for its potential use in the development of pharmaceuticals.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of methyl 4-cyano-2-nitrobutanoate involves its functional groups. The nitro group can undergo reduction to form reactive intermediates, while the cyano group can participate in nucleophilic substitution reactions. These reactions enable the compound to interact with various molecular targets and pathways, leading to its diverse applications .
Comparación Con Compuestos Similares
Similar Compounds
Methyl 4-nitrobutanoate: Lacks the cyano group, making it less versatile in certain reactions.
Methyl 4-cyanobutanoate: Lacks the nitro group, limiting its reactivity in reduction reactions.
Uniqueness
Methyl 4-cyano-2-nitrobutanoate is unique due to the presence of both the cyano and nitro groups, which provide a combination of reactivity and versatility not found in similar compounds. This dual functionality makes it a valuable intermediate in various synthetic pathways .
Propiedades
Número CAS |
90016-21-0 |
|---|---|
Fórmula molecular |
C6H8N2O4 |
Peso molecular |
172.14 g/mol |
Nombre IUPAC |
methyl 4-cyano-2-nitrobutanoate |
InChI |
InChI=1S/C6H8N2O4/c1-12-6(9)5(8(10)11)3-2-4-7/h5H,2-3H2,1H3 |
Clave InChI |
KYEKCPPDJVUYNI-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C(CCC#N)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


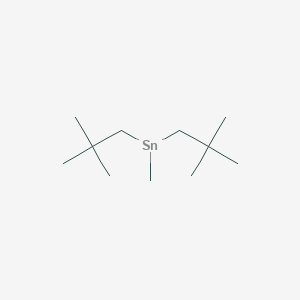
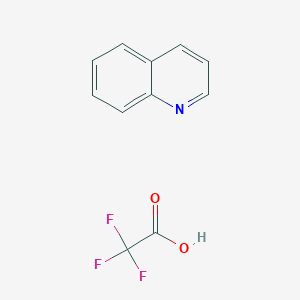
![4-[(3-Nitrobenzoyl)oxy]benzoic acid](/img/structure/B14382045.png)
![5-[2,3,5,6-Tetramethyl-4-(methylsulfanyl)phenyl]cyclohexane-1,3-dione](/img/structure/B14382047.png)
![Tert-butyl-[tert-butyl(tert-butylphosphanyl)phosphanyl]-tert-butylphosphanylphosphane;ditert-butyltin](/img/structure/B14382055.png)

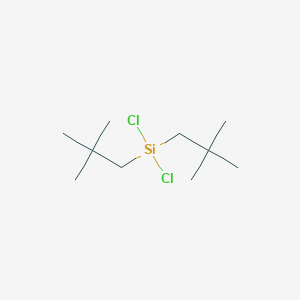


![3-({2-Hydroxy-3-[(naphthalen-1-yl)oxy]propyl}amino)butanoic acid](/img/structure/B14382071.png)
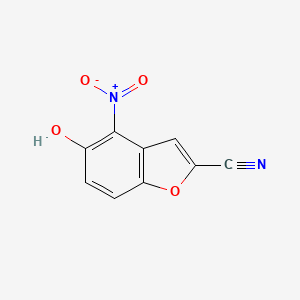
diphenyl-lambda~5~-phosphane](/img/structure/B14382090.png)
